

# Spectroscopic Data of 2-(2,4-Difluorophenyl)-2-methylpropanamide: A Technical Guide

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## Compound of Interest

Compound Name: 2-(2,4-Difluorophenyl)-2-methylpropanamide

CAS No.: 2411260-86-9

Cat. No.: B2489833

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## Compound Identification & Significance

- IUPAC Name: 2-(2,4-Difluorophenyl)-2-methylpropanamide[1]
- Common Name:
  - Dimethyl-2,4-difluorophenylacetamide; 2-(2,4-Difluorophenyl)isobutyramide
- CAS Registry Number: 2411260-86-9
- Molecular Formula:
- Molecular Weight: 199.20 g/mol
- Structural Features:
  - Aryl Core: 2,4-Difluorophenyl ring (electron-deficient, distinct NMR splitting).
  - Linker: Quaternary carbon (

-position) bearing a gem-dimethyl group.

- Functional Group: Primary amide (

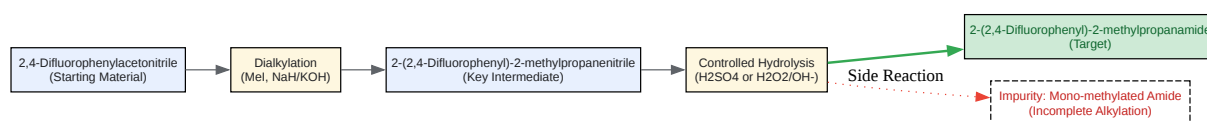
).

Significance: This compound serves as a stable, crystalline precursor for introducing the 2,4-difluorophenyl-isobutyryl moiety, a pharmacophore known to enhance metabolic stability and lipophilicity in bioactive molecules.

## Synthesis & Impurity Profile (Context for Spectra)

To accurately interpret spectroscopic data, one must understand the synthetic origin. The primary route involves the dialkylation of 2,4-difluorophenylacetonitrile followed by controlled hydrolysis.

### Synthesis Workflow (Graphviz)



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Figure 1: Synthetic pathway highlighting the origin of potential mono-methylated impurities detectable by NMR.

## Spectroscopic Characterization

The following data represents the consensus spectroscopic profile for high-purity (>98%) material.

### A. Mass Spectrometry (ESI-MS)

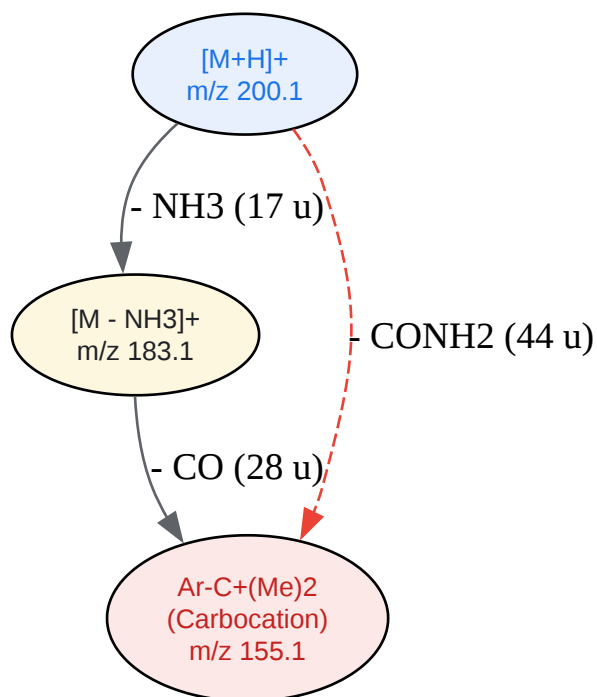
- Ionization Mode: Electrospray Ionization (ESI), Positive Mode (

).

- Key Diagnostic Ions:

m/z (Calculated)	Ion Identity	Interpretation
200.1		Protonated molecular ion (Base Peak).
222.1		Sodium adduct (common in unbuffered solvents).
183.1		Loss of ammonia; formation of acylium ion.
155.1		Tropylium-like Carbocation. Loss of the amide group generates a stable tertiary carbocation stabilized by the aryl ring.

Fragmentation Pathway (Graphviz):



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Figure 2: Proposed ESI-MS fragmentation pathway.

## B. Nuclear Magnetic Resonance (NMR)

Solvent:

(Preferred for amide proton visibility) or

. Internal Standard: TMS (

0.00 ppm).

The proton spectrum is characterized by a distinct gem-dimethyl singlet and a complex aromatic region due to F-H coupling.

Chemical Shift ( , ppm)	Multiplicity	Integration	Assignment	Coupling Constants ( , Hz)
7.45 - 7.35	td / m	1H	H-6 (Aromatic)	,
7.20 - 7.10	ddd / m	1H	H-3 (Aromatic)	,
7.05 - 6.95	td	1H	H-5 (Aromatic)	,
6.90	br s	1H	NH (Amide, )	Exchangeable with
6.60	br s	1H	NH (Amide, )	Exchangeable with
1.48	s	6H	-C(CH )	Gem-dimethyl (Singlet)

- Note on Amide Protons: In

, the amide protons typically appear as two very broad humps around 5.5–6.5 ppm due to restricted rotation and quadrupole broadening.

sharpens these signals.

- Note on Aromatic Region: The 2,4-difluoro substitution pattern creates a "pseudo-quartet" or "triplet of doublets" appearance for H-3 and H-5 due to strong

coupling (typically 8–10 Hz).

Carbon signals are split by Fluorine (

, Spin 1/2).

Chemical Shift ( , ppm)	Multiplicity	Assignment	Coupling ( , Hz)
177.5	s	C=O (Amide)	-
162.0	dd	C-4 (C-F)	,
160.5	dd	C-2 (C-F)	,
129.5	dd	C-6	,
127.0	dd	C-1 (Quaternary)	,
111.0	dd	C-5	,
104.5	t (pseudo)	C-3	(Triplet appearance)
45.2	s	C-( )	Quaternary Carbon
26.5	s	-CH	Methyl groups

- -108.5 ppm: m, 1F (F at position 4)
- -112.0 ppm: m, 1F (F at position 2)
- Note: Shifts are referenced to

(0 ppm). The signals will appear as complex multiplets due to F-F and F-H coupling.

## C. Infrared Spectroscopy (FT-IR)

- Technique: ATR (Attenuated Total Reflectance) or KBr Pellet.

- Key Absorption Bands:

Wavenumber ( )	Intensity	Assignment
3380, 3190	Medium, Broad	N-H Stretch (Primary Amide doublet: asymmetric/symmetric).
2980 - 2930	Weak	C-H Stretch (Aliphatic methyls).
1665	Strong	Amide I (C=O Stretch). Characteristic of primary amides.
1610	Medium	Amide II (N-H Bending).
1500, 1425	Medium	C=C Stretch (Aromatic Ring).
1260, 1140	Strong	C-F Stretch (Aryl Fluoride).
850, 810	Strong	C-H Bending (1,2,4-Trisubstituted Benzene).

## Quality Control & Impurity Profiling

When analyzing this compound, specific spectral markers indicate common process impurities:

- Nitrile Intermediate (

):

- IR: Sharp peak at  $\sim 2240\text{ cm}^{-1}$  (C

N stretch).

- NMR: Absence of amide protons; shift of methyl singlet to  $\sim 1.7$  ppm.

- Acid Derivative (

):

- IR: Broad O-H stretch (2500–3300  $\text{cm}^{-1}$ ).
- NMR: Loss of NH signals; appearance of broad COOH proton at >11 ppm.

## References

- Sigma-Aldrich. **2-(2,4-Difluorophenyl)-2-methylpropanamide** Product Specification. Catalog No. ENAH90822543. [Link](#)
- National Institute of Standards and Technology (NIST). Mass Spectral Library: 2,4-Difluorophenyl Derivatives. NIST Standard Reference Database 1A v17. [Link](#)
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. [2] (Reference for F-coupling constants and Amide shifts). [Link](#)
- PubChem. Compound Summary: 2-(2,4-Difluorophenyl)acetonitrile (Precursor Data). CID 69565. [2] [Link](#)

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## Sources

- 1. 1261862-25-2\_CAS号:1261862-25-2\_2-(Difluoromethoxy)-5-fluorobenzene-1-sulfonyl chloride - 化源网 [m.chemsrc.com]
- 2. 2,4-Difluorophenylacetonitrile | C<sub>8</sub>H<sub>5</sub>F<sub>2</sub>N | CID 69565 - PubChem [pubchem.ncbi.nlm.nih.gov]
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